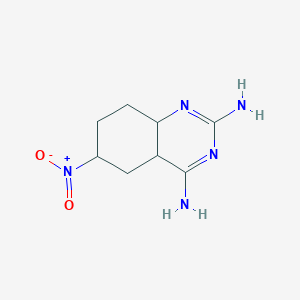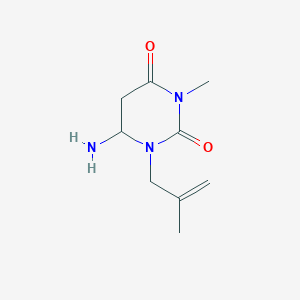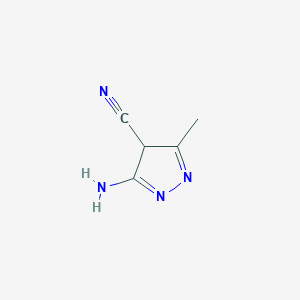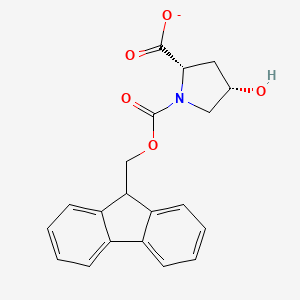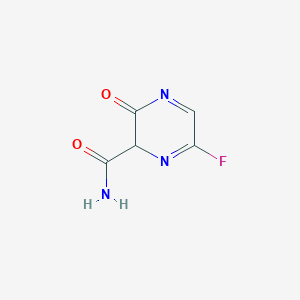
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene is a chemical compound with the molecular formula C10H8F3NO2 and a molecular weight of 231.17 g/mol It is characterized by the presence of trifluoromethyl and nitro groups attached to a butenyl chain, which is further connected to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4,4,4-trifluoro-2-nitrobut-2-en-1-ol with benzene in the presence of a suitable catalyst . The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso compounds or other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene involves its interaction with molecular targets and pathways. The trifluoromethyl and nitro groups play a crucial role in its reactivity and interactions. The compound can act as an electrophile, participating in various chemical reactions with nucleophiles. The specific pathways and targets depend on the context of its application, such as in biological systems or chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)benzene: Unique due to the presence of both trifluoromethyl and nitro groups.
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)toluene: Similar structure but with a methyl group on the benzene ring.
(4,4,4-Trifluoro-2-nitrobut-2-en-1-yl)anisole: Similar structure but with a methoxy group on the benzene ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C10H8F3NO2 |
|---|---|
Molekulargewicht |
231.17 g/mol |
IUPAC-Name |
[(Z)-4,4,4-trifluoro-2-nitrobut-2-enyl]benzene |
InChI |
InChI=1S/C10H8F3NO2/c11-10(12,13)7-9(14(15)16)6-8-4-2-1-3-5-8/h1-5,7H,6H2/b9-7- |
InChI-Schlüssel |
FAJNVDOPPGHBBH-CLFYSBASSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C/C(=C/C(F)(F)F)/[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=CC(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-[(4-Chlorophenyl)methyl]-1-(3-hydroxypropyl)-3-methyl-8-[3-(trifluoromethoxy)phenoxy]-4,5-dihydropurine-2,6-dione](/img/structure/B12357025.png)
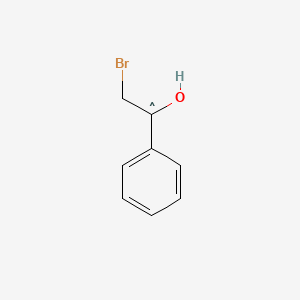
![3-[2-(Trifluoromethyl)phenyl]but-2-enoicacid](/img/structure/B12357034.png)
![6-Benzyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12357036.png)
![(Z)-[3-chloro-5-(trifluoromethyl)-3H-pyridin-2-ylidene]hydrazine](/img/structure/B12357064.png)
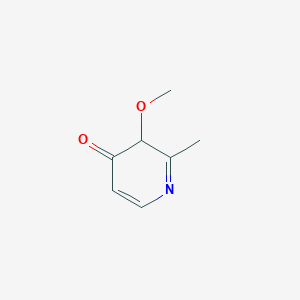
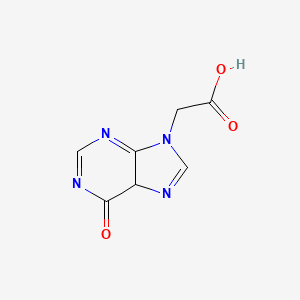
![tert-butyl (3aR,4S,6aS)-3a-fluoro-4-(phenylmethoxycarbonylamino)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B12357086.png)
